molecular formula C12H11NO2S2 B2427851 2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid CAS No. 743453-22-7

2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid

Cat. No. B2427851
CAS RN: 743453-22-7
M. Wt: 265.35
InChI Key: QSFZHVXAOCXZBJ-UHFFFAOYSA-N
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Description

“2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid” is an organic compound with the CAS Number: 743453-22-7 . It has a molecular weight of 265.36 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The compound has a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 265.36 .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazoles, including this compound, are found in many potent biologically active compounds . They have been studied for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . This suggests that there is potential for future research and development of thiazole derivatives, including “2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid”.

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-8-6-16-12(13-8)17-7-9-4-2-3-5-10(9)11(14)15/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZHVXAOCXZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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